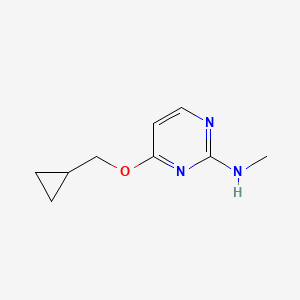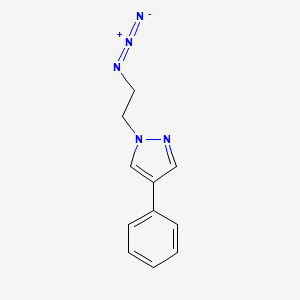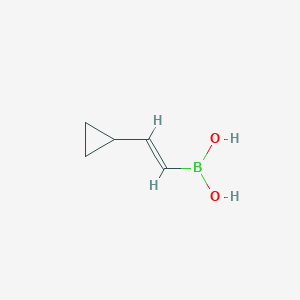
2-Chloro-5-methylpyridine-3-sulfonyl chloride
Overview
Description
2-Chloro-5-methylpyridine-3-sulfonyl chloride is an organic compound belonging to the family of pyridine sulfonyl chlorides. It is characterized by the presence of a chlorine atom, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the compound can react with organoboron reagents under mild and functional group tolerant conditions .
Result of Action
The molecular and cellular effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride are largely dependent on its chemical interactions. As a reactive compound, it can form various derivatives that may have distinct biological activities .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride can be influenced by various environmental factors. These may include the presence of other reactive species, pH, temperature, and solvent conditions .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methyl-pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of pyridine derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of sulfonamides, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity.
Cellular Effects
The effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as negative breast cancer cells . This inhibition is likely due to its impact on key signaling pathways that regulate cell growth and division.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and transcription . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. It is known to be stable under inert atmosphere and at low temperatures (2-8°C) . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving cancer cells .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects. For example, high doses have been associated with toxic or adverse effects, such as liver toxicity and immunosuppression . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective.
Metabolic Pathways
2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells . For instance, it has been shown to inhibit enzymes involved in the metabolism of pyridine derivatives, leading to the accumulation of specific metabolites.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can affect metabolic enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-methylpyridine in the presence of a catalyst. The reaction is carried out by adding the starting material and a solvent to a reaction vessel, followed by the addition of a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microchannel reactors allows for rapid mixing and reaction of the starting materials, resulting in higher stability and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
2-Chloro-5-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar substitution reactions.
Trifluoromethylpyridine derivatives: These compounds share the pyridine ring structure and are used in agrochemical and pharmaceutical applications.
2-Chloropyridine-5-sulfonyl chloride: A closely related compound with similar reactivity and applications.
Uniqueness
2-Chloro-5-methylpyridine-3-sulfonyl chloride is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties .
Properties
IUPAC Name |
2-chloro-5-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCMKNJSMDRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250512 | |
| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-98-4 | |
| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)

![[1-(2-methylpropyl)-1H-imidazol-4-yl]methanol](/img/structure/B1465839.png)
![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)
![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)
